5-Ethoxy-2-thiophenecarboxylic Acid

Description

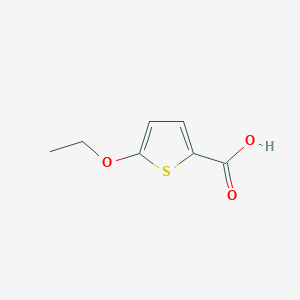

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-2-10-6-4-3-5(11-6)7(8)9/h3-4H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNYZUGSUPXBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294981 | |

| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135080-30-7 | |

| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135080-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2-thiophenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Ethoxy-2-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

5-Ethoxy-2-thiophenecarboxylic acid, registered under CAS Number 135080-30-7, is a substituted thiophene derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] The thiophene ring is a privileged scaffold in drug discovery, known for its presence in numerous biologically active compounds. The introduction of an ethoxy group at the 5-position and a carboxylic acid at the 2-position of the thiophene ring imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its potential applications.

Core Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 5-Ethoxy-2-thiophenecarboxylic acid is fundamental for its application in research and development. The following table summarizes its key characteristics.

| Property | Value | Source |

| CAS Number | 135080-30-7 | [1] |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Canonical SMILES | CCOC1=CC=C(S1)C(=O)O | |

| InChIKey | UNNYZUGSUPXBHW-UHFFFAOYSA-N |

Synthesis Protocol: A Validated Two-Step Approach

The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid is most effectively achieved through a two-step process involving the synthesis of its ethyl ester precursor, Ethyl 5-Ethoxy-2-thiophenecarboxylate, followed by its hydrolysis. This method offers a reliable and scalable route to the desired product.

Step 1: Synthesis of Ethyl 5-Ethoxy-2-thiophenecarboxylate (CAS: 1418117-85-7)

The synthesis of the ester precursor is a critical first step. While multiple strategies for the synthesis of thiophene esters exist, a common approach involves the reaction of a suitable thiophene starting material with an acylating agent.

Methodology:

A plausible synthetic route involves the ethanolysis of a 2-trichloromethylthiophene precursor, which can be formed from the reaction of thiophene with carbon tetrachloride. Catalysts such as iron or vanadium complexes can facilitate this transformation.[2]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with a solution of 2-trichloromethylthiophene in anhydrous ethanol.

-

Catalyst Addition: A catalytic amount of a suitable Lewis acid (e.g., iron(III) chloride) is added to the solution.

-

Reaction: The mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., diethyl ether) and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Ethyl 5-Ethoxy-2-thiophenecarboxylate. Further purification can be achieved by vacuum distillation or column chromatography.

Step 2: Hydrolysis to 5-Ethoxy-2-thiophenecarboxylic acid

The final step is the saponification of the ester to the corresponding carboxylic acid. This is a standard and generally high-yielding reaction.

Methodology:

Base-catalyzed hydrolysis of the ethyl ester will yield the carboxylate salt, which is then protonated by acidification to give the final product.

Experimental Protocol:

-

Reaction Setup: The purified Ethyl 5-Ethoxy-2-thiophenecarboxylate is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Base Addition: A stoichiometric excess of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the solution.

-

Hydrolysis: The reaction mixture is heated to reflux and stirred until the hydrolysis is complete, as monitored by TLC.

-

Acidification: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Isolation: The precipitated 5-Ethoxy-2-thiophenecarboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the pure product.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the synthesis process, from the precursor to the final product.

Caption: Synthetic workflow for 5-Ethoxy-2-thiophenecarboxylic acid.

Applications in Drug Discovery and Medicinal Chemistry

Thiophene-based compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[3] The structural motif of 5-alkoxy-2-thiophenecarboxylic acid serves as a key intermediate in the synthesis of various pharmaceutical agents.

Potential as a Pharmacophore:

The electron-donating nature of the ethoxy group at the 5-position can influence the electron density of the thiophene ring, potentially modulating the binding affinity of the molecule to biological targets. The carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation, allowing for the construction of diverse chemical libraries for drug screening.

Role as a Building Block:

Substituted thiophenecarboxylic acids are precursors to a variety of heterocyclic systems with demonstrated therapeutic potential. For instance, they can be utilized in the synthesis of thieno[3,2-d]pyrimidines, which have been investigated as kinase inhibitors, and other fused thiophene systems with applications as antiviral or anticancer agents. The specific substitution pattern of 5-Ethoxy-2-thiophenecarboxylic acid makes it a tailored starting material for accessing novel chemical space in these and other therapeutic areas.

Conclusion

5-Ethoxy-2-thiophenecarboxylic acid is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its synthesis, while requiring a two-step approach, is based on well-established chemical transformations. The strategic placement of the ethoxy and carboxylic acid functionalities on the thiophene scaffold provides a platform for the development of novel molecules with the potential for significant biological activity. Further research into the applications of this compound is warranted and is expected to yield new discoveries in medicinal chemistry and materials science.

References

-

Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471–478. Available at: [Link]

- Google Patents. (2007). Antiviral 2-carboxy-thiophene compounds. WO2007071434A1.

-

PubChem. (n.d.). 5-Acetylthiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 5-Ethoxy-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]

-

Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect, 8(19), e202300898. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-tetradecyloxy-2-thiophenecarboxylic acid ethyl ester. Retrieved January 26, 2026, from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

-

SpectraBase. (n.d.). 13C NMR (126 MHz, CD3CN) of 5-(1-diazo-2-ethoxy-2-oxoethyl)-5H-dibenzo[b,d]thiophen-5-ium triflate. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. Retrieved January 26, 2026, from [Link]

-

Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Available at: [Link]

-

Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved January 26, 2026, from [Link]

-

Sheldon, R. A. (2006). Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews, 106(7), 2755-2803. Available at: [Link]

-

Dervan, P. B., et al. (2001). Chapter 4 Recognition of DNA by Hairpin Polyamides Containing N-Terminal Piperidine Groups. In Topics in Bio-organic and Bio-inspired Chemistry. Available at: [Link]

-

PubChem. (n.d.). 5-nitro-2-thiophenecarboxylic acid. Retrieved January 26, 2026, from [Link]

-

Bădiceanu, C. D., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia, 66(3), 553-559. Available at: [Link]

-

Meijer, E. W., et al. (2000). Thiophene-based pi-conjugated polymers : synthetic design towards the control of their supramolecular architecture. Pure and Applied Chemistry, 72(1-2), 13-22. Available at: [Link]

-

PubChem. (n.d.). 2-thiophenecarboxylic acid, 5-[4-[2-(11-ethyl-6,11-dihydro-5-methyl-6-oxo-5h-dipyrido[2,3-e:3',2'-b][4][5]diazepin-8-yl)ethoxy]phenyl]-. Retrieved January 26, 2026, from [Link]

Sources

physicochemical properties of 5-Ethoxy-2-thiophenecarboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of Substituted 2-Thiophenecarboxylic Acids: A Predictive and Methodological Approach Focused on 5-Ethoxy-2-thiophenecarboxylic acid

Executive Summary

The 2-thiophenecarboxylic acid scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its role as a versatile synthetic intermediate. While the parent compound is well-characterized, specific derivatives such as 5-Ethoxy-2-thiophenecarboxylic acid have limited publicly available data. This guide provides a comprehensive technical overview by establishing the physicochemical properties of the parent 2-thiophenecarboxylic acid as a foundational baseline. We then delve into a systematic analysis of how substituents at the 5-position—ranging from electron-donating to electron-withdrawing groups—modulate these core properties. By leveraging data from analogous compounds, this document offers a predictive profile for 5-Ethoxy-2-thiophenecarboxylic acid and presents a robust framework of experimental protocols for its empirical characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the predictive insights and methodological rigor required to effectively synthesize and evaluate this and related compounds.

The 2-Thiophenecarboxylic Acid Scaffold: A Foundation for Drug Discovery

Thiophene-based molecules are of significant interest in pharmaceutical development due to their structural similarity to benzene rings, often acting as effective bioisosteres while possessing distinct electronic characteristics. The parent compound, 2-Thiophenecarboxylic acid, serves as a crucial starting point for understanding this class of molecules.[1] It is a white to off-white solid crystalline powder.[2][3] Its fundamental physicochemical properties are well-documented and provide a critical baseline for predicting the behavior of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₄O₂S | [1] |

| Molecular Weight | 128.15 g/mol | [1][4] |

| Melting Point | 125-127 °C | [1][2][3] |

| Boiling Point | 260 °C | [2][3] |

| Water Solubility | 80 g/L (at 20 °C) | [2][3] |

| pKa | 3.49 (at 25 °C) | [2][3] |

| Appearance | White to off-white solid | [1][2] |

This scaffold is not merely a theoretical entity; it is the precursor to several commercially significant molecules. For instance, it is a key intermediate in the synthesis of Suprofen, a non-steroidal anti-inflammatory drug (NSAID) used in eye drops.[1] The reactivity of the thiophene ring and the carboxylic acid group allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry.[1]

The Influence of 5-Position Substitution on Physicochemical Properties

The strategic placement of a substituent at the 5-position of the 2-thiophenecarboxylic acid ring is a common tactic to fine-tune the molecule's properties for specific applications. The nature of this substituent—whether it donates or withdraws electron density—has a profound and predictable impact on the molecule's acidity, lipophilicity, and other physical characteristics.

Caption: Logical flow of substituent effects on core properties.

Electronic Effects on Acidity (pKa): The acidity of the carboxylic acid is directly tied to the stability of its conjugate base, the carboxylate anion.

-

Electron-Donating Groups (EDGs) , such as ethoxy (-OCH₂CH₃) or methyl (-CH₃), push electron density into the thiophene ring. This destabilizes the negative charge on the carboxylate, making the proton less likely to dissociate. Consequently, EDGs decrease acidity, resulting in a higher pKa value compared to the parent compound.

-

Electron-Withdrawing Groups (EWGs) , like nitro (-NO₂) or bromo (-Br), pull electron density away from the ring. This helps to delocalize and stabilize the negative charge of the carboxylate anion, making the proton more easily donated. Therefore, EWGs increase acidity, leading to a lower pKa .

Impact on Lipophilicity and Melting Point: The addition of substituents alters the molecule's size, polarity, and intermolecular interactions.

-

Lipophilicity (LogP): Introducing alkyl or alkoxy groups like ethoxy increases the nonpolar character of the molecule, thereby increasing its lipophilicity (higher LogP).

-

Melting Point: This property is influenced by molecular weight, symmetry, and the strength of crystal lattice packing. While heavier substituents like bromine increase the melting point, the overall effect can be complex and depends on how the substituent disrupts or enhances crystal packing.

The following table compares the known melting points of several 5-substituted 2-thiophenecarboxylic acids, illustrating these trends.

| 5-Substituent Group | Compound Name | Melting Point (°C) | Effect Relative to Parent |

| -H (Parent) | 2-Thiophenecarboxylic acid | 125-127 | Baseline |

| -CH₃ | 5-Methyl-2-thiophenecarboxylic acid | 135-138 | Increase[5] |

| -OCH₃ | 5-Methoxy-2-thiophenecarboxylic acid | 161-163 | Significant Increase[6] |

| -Br | 5-Bromo-2-thiophenecarboxylic acid | 141-144 | Increase |

| -NO₂ | 5-Nitro-2-thiophenecarboxylic acid | 154-158 | Significant Increase |

Predicted Physicochemical Profile of 5-Ethoxy-2-thiophenecarboxylic acid

Based on the principles outlined above, we can construct a predictive profile for the target compound, 5-Ethoxy-2-thiophenecarboxylic acid. The ethoxy group is an electron-donating and lipophilic substituent.

| Property | Predicted Value / Trend | Rationale |

| Molecular Formula | C₇H₈O₃S | N/A |

| Molecular Weight | 172.20 g/mol | N/A |

| Appearance | Likely a white or off-white solid | Similar to analogs |

| Melting Point | Expected > 130 °C | The ethoxy group increases molecular weight and potential for dipole interactions, likely raising the MP above the parent and methyl-substituted analogs. |

| pKa | Expected > 3.5 | The electron-donating nature of the ethoxy group will decrease the acidity of the carboxylic acid, raising the pKa above the parent compound's value of 3.49. |

| Solubility | Decreased water solubility; Increased solubility in nonpolar organic solvents | The addition of the ethyl group increases the molecule's lipophilicity, reducing its affinity for water and enhancing it for solvents like ether or chloroform. |

| LogP | Expected > 1.6 | The parent compound has a LogP of ~1.57. The ethoxy group will significantly increase the lipophilicity. |

A Practical Guide to Experimental Characterization

To empirically validate the predicted properties of 5-Ethoxy-2-thiophenecarboxylic acid, a systematic workflow of synthesis, purification, and characterization is required.

Caption: Experimental workflow for compound characterization.

Protocol 4.1: Synthesis and Purification

While multiple synthetic routes are plausible, a common approach involves the etherification of a 5-hydroxy-2-thiophenecarboxylate precursor followed by hydrolysis.

-

Synthesis: React methyl 5-hydroxy-2-thiophenecarboxylate with ethyl iodide in the presence of a suitable base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone).

-

Work-up: After the reaction is complete, filter the mixture and remove the solvent under reduced pressure.

-

Hydrolysis: Subject the resulting ester to basic hydrolysis (e.g., using NaOH in an aqueous/alcoholic solution) followed by acidification (e.g., with HCl) to yield the crude carboxylic acid.

-

Purification: Purify the crude product via recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of the final product should be confirmed by HPLC and TLC before further analysis.

Protocol 4.2: Spectroscopic Analysis for Structural Verification

A. Infrared (IR) Spectroscopy

-

Objective: To identify key functional groups.

-

Methodology:

-

Prepare a sample as a KBr pellet or using an ATR accessory.

-

Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Expected Peaks:

-

~3300-2500 cm⁻¹: A very broad band corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid dimer.[7][8]

-

~2980-2850 cm⁻¹: Sharp C-H stretching bands from the ethoxy group, superimposed on the broad O-H band.

-

~1710-1680 cm⁻¹: A strong, sharp absorption from the C=O carbonyl stretch.[7]

-

~1250-1200 cm⁻¹ and ~1050 cm⁻¹: C-O stretching bands associated with the carboxylic acid and the aryl ether linkage of the ethoxy group.

-

~1500-1400 cm⁻¹: C=C stretching vibrations within the thiophene ring.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise proton and carbon environment for unambiguous structure confirmation.

-

Methodology:

-

Dissolve a 5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

-

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~10-12 ppm: A broad singlet for the carboxylic acid proton (-COOH). This signal may be exchangeable with D₂O.

-

~7.5-7.7 ppm: A doublet for the thiophene proton at the 3-position (H3).

-

~6.8-7.0 ppm: A doublet for the thiophene proton at the 4-position (H4), coupled to H3.

-

~4.1-4.3 ppm: A quartet for the methylene protons (-OCH₂-) of the ethoxy group, coupled to the methyl protons.

-

~1.4-1.6 ppm: A triplet for the methyl protons (-CH₃) of the ethoxy group, coupled to the methylene protons.

-

-

Predicted ¹³C NMR Spectrum:

-

~165-170 ppm: Carboxylic acid carbonyl carbon.

-

~160-165 ppm: Thiophene carbon attached to the ethoxy group (C5).

-

~130-135 ppm: Thiophene carbon at the 3-position (C3).

-

~120-125 ppm: Thiophene carbon attached to the carboxyl group (C2).

-

~115-120 ppm: Thiophene carbon at the 4-position (C4).

-

~65-70 ppm: Methylene carbon of the ethoxy group (-OCH₂-).

-

~14-16 ppm: Methyl carbon of the ethoxy group (-CH₃).

-

C. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and analyze fragmentation patterns.

-

Methodology:

-

Use a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Expected Results:

-

Molecular Ion Peak [M]⁺ or [M-H]⁻: A prominent peak corresponding to the molecular weight of the compound (172.20 g/mol ).

-

Key Fragments: Look for fragments corresponding to the loss of -OH, -COOH, and the ethoxy group.

-

Conclusion

5-Ethoxy-2-thiophenecarboxylic acid represents a valuable but under-characterized derivative within a critical class of chemical scaffolds. By grounding our analysis in the well-established properties of 2-thiophenecarboxylic acid and its substituted analogs, we have developed a reliable predictive profile for its key physicochemical attributes. The ethoxy substituent is expected to increase the molecule's pKa and lipophilicity while decreasing its aqueous solubility. This guide provides not only these essential predictive insights but also a detailed set of validated experimental protocols necessary for empirical verification. This integrated approach of prediction and practical methodology equips researchers with the necessary tools to confidently synthesize, characterize, and deploy this compound in drug discovery and materials science applications.

References

-

PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). thiophene-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (2024, April 9). thiophene-2-carboxylic acid - Physico-chemical Properties. Retrieved from [Link]

-

ChemSrc. (n.d.). 5-nitro-2-thiophenecarboxylic acid. Retrieved from [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

Sources

- 1. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Methyl-2-thiophenecarboxylic acid | 1918-79-2 [chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 5-Ethoxy-2-thiophenecarboxylic Acid: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-thiophenecarboxylic acid is a sulfur-containing heterocyclic organic compound. As a derivative of thiophene-2-carboxylic acid, it belongs to a class of molecules that are of significant interest in medicinal chemistry and materials science. Thiophene-based structures are recognized as privileged pharmacophores, meaning they are molecular frameworks that are frequently found in biologically active compounds. The incorporation of a thiophene ring can influence a molecule's physicochemical properties, such as its solubility, metabolic stability, and ability to interact with biological targets. The ethoxy substituent at the 5-position further modifies these properties, making 5-Ethoxy-2-thiophenecarboxylic acid a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Molecular Structure and Properties

The fundamental characteristics of 5-Ethoxy-2-thiophenecarboxylic acid are defined by its molecular structure, which consists of a central thiophene ring functionalized with a carboxylic acid group at the 2-position and an ethoxy group at the 5-position.

Molecular Formula and Weight

The chemical identity of 5-Ethoxy-2-thiophenecarboxylic acid is established by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₃S | AccelaChemBio[1] |

| Molecular Weight | 172.20 g/mol | AccelaChemBio[1] |

| CAS Number | 135080-30-7 | AccelaChemBio[1] |

The molecular weight is a critical parameter in experimental chemistry, essential for stoichiometric calculations in synthesis and for various analytical techniques.

Structural Representation

The spatial arrangement of atoms and bonds in 5-Ethoxy-2-thiophenecarboxylic acid is crucial for understanding its chemical reactivity and interactions.

Caption: 2D structure of 5-Ethoxy-2-thiophenecarboxylic acid.

Synthesis of Substituted Thiophenecarboxylic Acids

General Synthetic Strategies

Several common strategies are employed for the synthesis of thiophene-2-carboxylic acid and its derivatives:

-

Carbonation of Thienyllithium or Grignard Reagents: A versatile method involves the metalation of a substituted thiophene with a strong base like n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group. Similarly, a Grignard reagent can be formed from a brominated thiophene and then reacted with CO₂.

-

Oxidation of 2-Substituted Thiophenes: Precursors such as 2-acetylthiophene or thiophene-2-carboxaldehyde can be oxidized to the corresponding carboxylic acid.

-

Palladium-Catalyzed Carbonylation: Halogenated thiophenes can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide to yield the carboxylic acid or its ester derivative.

A plausible synthetic route to 5-Ethoxy-2-thiophenecarboxylic acid could involve the etherification of a 5-hydroxy-2-thiophenecarboxylic acid derivative or starting from an appropriately substituted thiophene precursor where the ethoxy group is already in place, followed by the introduction of the carboxylic acid moiety.

Applications in Research and Drug Development

Thiophene-containing compounds are integral to numerous approved drugs and are a focus of ongoing drug discovery efforts. The thiophene ring is considered a bioisostere of the benzene ring, offering similar structural properties but with different electronic and lipophilic characteristics, which can be advantageous for optimizing pharmacokinetic and pharmacodynamic profiles.

Derivatives of thiophenecarboxylic acid have been investigated for a wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents. The specific substitution pattern on the thiophene ring is critical in determining the biological activity. The presence of an alkoxy group, such as the ethoxy group in 5-Ethoxy-2-thiophenecarboxylic acid, can modulate the molecule's properties to enhance its therapeutic potential.

Conclusion

5-Ethoxy-2-thiophenecarboxylic acid represents a valuable chemical entity for researchers in organic synthesis and medicinal chemistry. Its defined molecular structure and weight provide the foundational information for its use as a building block in the creation of more complex molecules. While detailed experimental data remains to be broadly published, the established chemistry of thiophenes provides a solid basis for its synthesis and derivatization. The continued exploration of thiophene derivatives in drug discovery underscores the potential importance of compounds like 5-Ethoxy-2-thiophenecarboxylic acid in the development of new therapeutic agents.

References

-

AccelaChemBio. 5-Ethoxy-2-thiophenecarboxylic Acid. [Link]

-

Beilstein Journal of Organic Chemistry. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

-

IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

Sources

synthesis pathways for 5-Ethoxy-2-thiophenecarboxylic acid

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid

Introduction

5-Ethoxy-2-thiophenecarboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its substituted thiophene core is a key pharmacophore in a variety of therapeutic agents, valued for its ability to act as a bioisostere for phenyl rings, thereby modulating pharmacokinetic and pharmacodynamic properties. The presence of the ethoxy group at the 5-position and the carboxylic acid at the 2-position provides two distinct points for molecular elaboration, making it a versatile intermediate for the synthesis of complex target molecules. This guide provides a detailed exploration of the primary synthetic pathways to 5-Ethoxy-2-thiophenecarboxylic acid, focusing on the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the available methods.

Strategic Approaches to Synthesis

The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid can be approached through several strategic pathways. The most common and well-documented routes commence from readily available thiophene precursors, such as 2-thiophenecarboxylic acid or its esters. The core transformations typically involve the introduction of the ethoxy group onto the thiophene ring, a process that can be achieved through various methods, each with its own set of advantages and challenges. The choice of a particular synthetic route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

A prevalent strategy involves the initial halogenation of a thiophene-2-carboxylic acid derivative, followed by a nucleophilic substitution reaction with an ethoxide source. This approach leverages the well-established reactivity of halogenated thiophenes. An alternative, though less common, route might involve the direct C-H functionalization of the thiophene ring, a more modern approach that offers improved atom economy but may present challenges in regioselectivity.

Pathway I: Halogenation Followed by Nucleophilic Aromatic Substitution

This classical and reliable pathway is one of the most frequently reported methods for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid. It is a two-step process that begins with the regioselective halogenation of a suitable thiophene-2-carboxylic acid derivative at the 5-position, followed by a nucleophilic aromatic substitution (SNAr) with sodium ethoxide.

Step 1: Synthesis of Ethyl 5-bromo-2-thiophenecarboxylate

The first step involves the bromination of ethyl 2-thiophenecarboxylate. The ester is used instead of the free carboxylic acid to prevent potential side reactions with the brominating agent and to facilitate purification. The bromination is typically carried out using N-bromosuccinimide (NBS), which is a convenient and selective source of electrophilic bromine.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The thiophene ring, being an electron-rich aromatic system, is susceptible to attack by electrophiles. The sulfur atom in the thiophene ring can stabilize the intermediate carbocation (the sigma complex) through resonance, directing the incoming electrophile to the 2- and 5-positions. Since the 2-position is already occupied by the ester group, the bromination occurs selectively at the 5-position.

-

To a solution of ethyl 2-thiophenecarboxylate (1 equivalent) in a suitable solvent such as a mixture of acetic acid and chloroform (e.g., 1:1 v/v), add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-bromo-2-thiophenecarboxylate as a solid.

Step 2: Synthesis of Ethyl 5-ethoxy-2-thiophenecarboxylate

The second step is a nucleophilic aromatic substitution reaction where the bromide at the 5-position is displaced by an ethoxide anion. This reaction is typically carried out using sodium ethoxide in ethanol.

The reaction proceeds through a nucleophilic aromatic substitution mechanism. The electron-withdrawing ester group at the 2-position activates the thiophene ring towards nucleophilic attack, facilitating the displacement of the bromide by the ethoxide nucleophile.

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add ethyl 5-bromo-2-thiophenecarboxylate (1 equivalent) and a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-ethoxy-2-thiophenecarboxylate.

Step 3: Hydrolysis to 5-Ethoxy-2-thiophenecarboxylic acid

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard saponification reaction carried out under basic conditions.

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.

-

Dissolve ethyl 5-ethoxy-2-thiophenecarboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 2-3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with a mineral acid, such as hydrochloric acid (HCl), which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-Ethoxy-2-thiophenecarboxylic acid.

Pathway II: Direct Ethoxylation of a Pre-functionalized Thiophene

An alternative approach involves the direct ethoxylation of a thiophene ring that already contains the carboxylic acid moiety or a protected form of it. This strategy can potentially reduce the number of synthetic steps. For instance, starting with 5-bromo-2-thiophenecarboxylic acid, a direct nucleophilic substitution with sodium ethoxide can be attempted.

Reaction Scheme

Caption: Direct ethoxylation of 5-bromo-2-thiophenecarboxylic acid.

While this direct approach seems more straightforward, it presents its own set of challenges. The free carboxylic acid can react with the basic sodium ethoxide, leading to the formation of the carboxylate salt. This may alter the reactivity of the starting material and potentially lead to side reactions. Furthermore, the solubility of the starting carboxylate salt in the reaction medium might be an issue.

Comparative Analysis of Synthetic Pathways

| Feature | Pathway I: Halogenation-SNAr | Pathway II: Direct Ethoxylation |

| Starting Materials | Ethyl 2-thiophenecarboxylate, NBS, Sodium Ethoxide | 5-bromo-2-thiophenecarboxylic acid, Sodium Ethoxide |

| Number of Steps | 3 | 1 |

| Overall Yield | Moderate to Good | Variable, potentially lower |

| Scalability | Well-established and scalable | May require optimization for larger scales |

| Purification | Requires chromatography for intermediates | Potentially simpler workup if successful |

| Advantages | Reliable, well-documented, good yields | Fewer steps, potentially more atom-economical |

| Disadvantages | Longer reaction sequence | Potential for side reactions, solubility issues |

Characterization of 5-Ethoxy-2-thiophenecarboxylic acid

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR will show characteristic signals for the ethoxy group (a triplet and a quartet), two doublets for the thiophene protons, and a broad singlet for the carboxylic acid proton.

-

13C NMR will show distinct peaks for the carbonyl carbon, the thiophene ring carbons, and the ethoxy group carbons.

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Will show a strong absorption band for the carboxylic acid C=O stretch and a broad O-H stretch.

Safety and Handling

-

N-Bromosuccinimide (NBS): Is a lachrymator and should be handled in a well-ventilated fume hood.

-

Sodium Metal: Is highly reactive with water and should be handled with extreme care under an inert atmosphere.

-

Sodium Ethoxide: Is a strong base and corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Solvents: Organic solvents used in these procedures are flammable and should be handled away from ignition sources.

Conclusion

The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid is most reliably achieved through a multi-step sequence involving the bromination of ethyl 2-thiophenecarboxylate, followed by a copper-catalyzed nucleophilic aromatic substitution with sodium ethoxide, and subsequent hydrolysis of the ester. This pathway, while longer, offers good yields and is well-documented in the scientific literature. Direct ethoxylation of a pre-functionalized thiophene carboxylic acid presents a more atom-economical alternative, but may require significant optimization to overcome potential challenges related to reactivity and solubility. The choice of the synthetic route should be guided by the specific requirements of the research or development project, taking into account factors such as scale, purity requirements, and available resources.

References

Synthesis of 5-Ethoxy-2-thiophenecarboxylic acid. (n.d.). Molbase. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 5-Ethoxy-2-thiophenecarboxylic Acid: Starting Materials and Strategic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethoxy-2-thiophenecarboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its substituted thiophene scaffold is a key component in a variety of pharmacologically active molecules. The strategic introduction of the ethoxy and carboxylic acid functionalities at the 5- and 2-positions, respectively, allows for diverse molecular modifications, making the efficient and scalable synthesis of this compound a critical endeavor. This technical guide provides a comprehensive overview of the primary synthetic routes to 5-Ethoxy-2-thiophenecarboxylic acid, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Core Synthetic Strategies and Starting Material Considerations

The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid can be approached through several strategic pathways. The choice of the optimal route is often dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. The three primary strategies discussed in this guide are:

-

Carboxylation of 2-Ethoxythiophene: A direct approach that involves the initial synthesis of the ethoxy-substituted thiophene followed by the introduction of the carboxylic acid group.

-

Nucleophilic Aromatic Substitution (SNAr) on a Pre-functionalized Thiophene: This strategy employs a thiophene ring already bearing a leaving group at the 5-position and a carboxylic acid or its ester at the 2-position, which is then converted to the desired ethoxy derivative.

-

Etherification of a 5-Hydroxythiophene Precursor: This route involves the synthesis of a 5-hydroxy-2-thiophenecarboxylic acid derivative, followed by an etherification reaction to introduce the ethyl group.

The following sections will delve into the specifics of each of these pathways, providing detailed experimental insights and protocols.

Strategy 1: Carboxylation of 2-Ethoxythiophene

This approach is conceptually straightforward, beginning with the synthesis of 2-ethoxythiophene, which is then subjected to a carboxylation reaction.

Synthesis of the Key Intermediate: 2-Ethoxythiophene

The accessibility of 2-ethoxythiophene is paramount for this synthetic route. It can be prepared from readily available starting materials such as 2-bromothiophene or thiophen-2-ol.

Method A: From 2-Bromothiophene via Nucleophilic Aromatic Substitution

2-Bromothiophene serves as a common and cost-effective starting material.[1] The synthesis of 2-ethoxythiophene can be achieved through a nucleophilic aromatic substitution reaction with sodium ethoxide.

-

Reaction Principle: The electron-rich thiophene ring is generally not susceptible to nucleophilic attack. However, under forcing conditions, a nucleophile can displace a halide. The reaction is typically performed in the presence of a copper catalyst (Ullmann condensation) or under high-temperature conditions.

Method B: From Thiophen-2-ol via Williamson Ether Synthesis

Thiophen-2-ol exists in equilibrium with its tautomer, 2(5H)-thiophenone.[2] It can be prepared from 2-bromothiophene via its Grignard reagent and subsequent reaction with t-butyl perbenzoate followed by acid-catalyzed decomposition of the resulting t-butoxythiophene.[2] The resulting thiophen-2-ol can then be alkylated with an ethyl halide in a Williamson ether synthesis.

-

Reaction Principle: The Williamson ether synthesis is a classic SN2 reaction where an alkoxide (in this case, the thiophen-2-olate) displaces a halide from an alkyl halide.[3][4]

Carboxylation of 2-Ethoxythiophene

Once 2-ethoxythiophene is obtained, the carboxylic acid group is introduced at the 2-position. The high reactivity of the α-position of the thiophene ring facilitates this transformation.

-

Reaction Principle: Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. An organolithium reagent, such as n-butyllithium, can deprotonate the C-H bond at the 2-position of 2-ethoxythiophene, which is activated by the adjacent sulfur atom. The resulting lithiated species is then quenched with carbon dioxide to afford the corresponding carboxylic acid after acidic workup.[5]

Experimental Protocol: Carboxylation of 2-Ethoxythiophene

-

Dissolve 2-ethoxythiophene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the reaction mixture for an extended period, or pour the reaction mixture over crushed dry ice.

-

Allow the mixture to warm to room temperature, then quench with water.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Ethoxy-2-thiophenecarboxylic acid.

Table 1: Comparison of Starting Materials for Strategy 1

| Starting Material | Key Transformation | Advantages | Disadvantages |

| 2-Bromothiophene | Nucleophilic Aromatic Substitution | Readily available, relatively inexpensive. | May require harsh reaction conditions (high temperature or catalyst). |

| Thiophen-2-ol | Williamson Ether Synthesis | Milder reaction conditions for etherification. | Thiophen-2-ol is less stable and requires a multi-step synthesis. |

Logical Workflow for Strategy 1

Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via carboxylation of 2-ethoxythiophene.

Strategy 2: Nucleophilic Aromatic Substitution on a Pre-functionalized Thiophene

This convergent approach begins with a thiophene derivative that already possesses the carboxylic acid (or a precursor) at the 2-position and a suitable leaving group at the 5-position.

Key Starting Material: Ethyl 5-Bromothiophene-2-carboxylate

Ethyl 5-bromothiophene-2-carboxylate is a commercially available and versatile starting material for this strategy.[6]

Nucleophilic Aromatic Substitution with Ethoxide

The core of this strategy is the displacement of the bromide at the 5-position with an ethoxide nucleophile.

-

Reaction Principle: The electron-withdrawing carboxylate group at the 2-position activates the thiophene ring towards nucleophilic aromatic substitution at the 5-position.[7] The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by resonance, including delocalization onto the carboxylate group. The reaction is typically carried out using sodium ethoxide in a suitable solvent.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

Add ethyl 5-bromothiophene-2-carboxylate to the sodium ethoxide solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture and neutralize it with an aqueous acid solution.

-

Extract the product, ethyl 5-ethoxy-2-thiophenecarboxylate, with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude ester can be purified by column chromatography or used directly in the next step.

Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

-

Reaction Principle: Alkaline hydrolysis (saponification) is a common and efficient method for converting esters to carboxylic acids.[8][9][10] The reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.

Experimental Protocol: Alkaline Hydrolysis

-

Dissolve ethyl 5-ethoxy-2-thiophenecarboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the 5-Ethoxy-2-thiophenecarboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Logical Workflow for Strategy 2

Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via SNAr.

Strategy 3: Etherification of a 5-Hydroxythiophene Precursor

This route involves the formation of the C-O ether bond as a key step, starting from a thiophene ring bearing a hydroxyl group at the 5-position.

Synthesis of Ethyl 5-Hydroxythiophene-2-carboxylate

The synthesis of this key intermediate is a critical aspect of this strategy. One plausible route involves the Fiesselmann thiophene synthesis or related cyclization reactions.

Williamson Ether Synthesis

With the 5-hydroxythiophene derivative in hand, the ethoxy group is introduced via a Williamson ether synthesis.

-

Reaction Principle: The phenolic hydroxyl group of ethyl 5-hydroxythiophene-2-carboxylate is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the ether.[3][4]

Experimental Protocol: Williamson Ether Synthesis

-

Dissolve ethyl 5-hydroxythiophene-2-carboxylate in a polar aprotic solvent such as acetone or DMF.

-

Add a base, such as potassium carbonate, and stir the mixture.

-

Add the ethylating agent (e.g., ethyl iodide) to the reaction mixture.

-

Heat the reaction mixture to facilitate the reaction, monitoring its progress by TLC.

-

After completion, cool the mixture and filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

The crude ethyl 5-ethoxy-2-thiophenecarboxylate can be purified by column chromatography.

Hydrolysis of the Ester

The final step is the hydrolysis of the ethyl ester, as described in Strategy 2 (Section 2.3).

Logical Workflow for Strategy 3

Caption: Workflow for the synthesis of 5-Ethoxy-2-thiophenecarboxylic acid via etherification.

Conclusion

The synthesis of 5-Ethoxy-2-thiophenecarboxylic acid can be effectively achieved through several distinct synthetic strategies. The choice of the most appropriate route will depend on a careful evaluation of factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's expertise with specific reaction types.

-

Strategy 1 (Carboxylation of 2-Ethoxythiophene) offers a direct and potentially high-yielding route, provided that 2-ethoxythiophene is readily accessible.

-

Strategy 2 (Nucleophilic Aromatic Substitution) is a robust and convergent approach that benefits from the commercial availability of the key starting material, ethyl 5-bromothiophene-2-carboxylate.

-

Strategy 3 (Etherification of a 5-Hydroxythiophene Precursor) provides an alternative pathway that leverages the well-established Williamson ether synthesis.

Each of these strategies relies on fundamental and well-understood organic transformations, providing a solid foundation for the reliable synthesis of this important heterocyclic building block. The detailed protocols and strategic insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to access 5-Ethoxy-2-thiophenecarboxylic acid and its derivatives for their scientific pursuits.

References

- Lawesson, S.-O., & Frisell, C. (1961). 2-Hydroxythiophene. Organic Syntheses, 41, 55. DOI: 10.15227/orgsyn.041.0055.

- CN101885720B. (2012). Method for synthesizing 2-thiophene ethylamine.

- CN103483310A. (2014). Synthesis method of 2-thiopheneethanol.

-

PubChem. (n.d.). Ethyl 5-bromothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- EP0109381B1. (1986). Thiophene-2-carboxylic-acid derivatives and process for their preparation.

- Khusnutdinov, R. I., Shchadneva, N. A., Bayguzina, A. R., Mayakova, Y. Y., Smirnov, A. A., Burangulova, R. Y., & Dzhemilev, U. M. (2004).

- Hughes, G., & Saubern, S. (2001). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 78, 149.

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. The Organic Chemistry Tutor. [Link]

- Al-Shamary, A. S., & Al-Najjar, I. M. (2006). Solvent effect on the alkaline hydrolysis of 2‐thiophenyl‐ 3,5‐dinitropyridine. International journal of chemical kinetics, 38(3), 159-165.

- Minnis, W. (1932). 2-Iodothiophene. Organic Syntheses, 12, 44. DOI: 10.15227/orgsyn.012.0044.

- CN110317189A. (2019). A method of using thiophene-2-carboxylic acid as Material synthesis 5- chlorothiophene.

- CN110317189A. (2019). A method of using thiophene-2-carboxylic acid as Material synthesis 5- chlorothiophene.

- Fujiwara, Y., Kakiuchi, F., & Chatani, N. (2014). Mechanistic investigation of carboxylation between thiophene and CO2: the catalytic effect of different phase M2CO3 (M= Cs/K). Catalysis Science & Technology, 4(8), 2477-2484.

- Khan, M. A., & Khan, K. M. (2015). A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. Journal of the Chemical Society of Pakistan, 37(4).

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

- Rahman, M. M., Singh, S., & Singh, J. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.

- Bronson, T. (2014). Williamson Ether Synthesis.

-

PrepChem. (n.d.). Preparation of 2-bromothiophene. Retrieved from [Link]

-

Farmer, S., Kennepohl, D., Morsch, L., Reusch, W., Kabrhel, J., Roberts, J., & Caserio, M. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann-type synthesis of... [Image]. Retrieved from [Link]

- Liu, K., et al. (2013). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1053.

- D'yakonov, V. A., et al. (2015). A simple method for the alkaline hydrolysis of esters. Tetrahedron Letters, 56(38), 5326-5329.

-

YouTube. (2020, October 20). Williamson Ether Synthesis [Video]. Todd Bronson. [Link]

- Ali, A., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of the Serbian Chemical Society, 86(1), 25-38.

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

- Bohl, D., et al. (2015). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.

Sources

- 1. 2-Bromothiophene 98 1003-09-4 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Ethyl 5-bromothiophene-2-carboxylate | C7H7BrO2S | CID 605723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Ethoxy-2-thiophenecarboxylic acid: A Technical Guide

Introduction

5-Ethoxy-2-thiophenecarboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural elucidation is paramount for its successful application and for ensuring the integrity of subsequent research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing a detailed fingerprint of the molecular structure.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Ethoxy-2-thiophenecarboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide will leverage data from closely related analogs, such as 5-(methoxycarbonyl)thiophene-2-carboxylic acid and 5-methyl-2-thiophenecarboxylic acid, to provide a robust and scientifically-grounded prediction of its spectral characteristics. This approach not only offers a comprehensive understanding of the target molecule but also highlights the principles of structure-spectra correlation.

Molecular Structure and Logic of Analysis

The fundamental step in interpreting spectroscopic data is to understand the molecular structure and the different chemical environments of the atoms within it.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data requires adherence to standardized experimental protocols.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Ethoxy-2-thiophenecarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Use a high-resolution mass spectrometer for accurate mass measurements.

-

Acquisition: Acquire the mass spectrum over an appropriate m/z range.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the key spectroscopic features of 5-Ethoxy-2-thiophenecarboxylic acid. By leveraging data from structurally similar compounds, we have established a reliable framework for the interpretation of its NMR, IR, and MS spectra. The presented data and interpretations will serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this and related thiophene derivatives. The validation of these predictions with experimental data will be a crucial next step in the comprehensive characterization of this compound.

References

-

PubChem Compound Summary for CID 818352, 5-(methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]

-

Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Master's Thesis. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Solubility Profile of 5-Ethoxy-2-thiophenecarboxylic Acid: A Guide to Experimental Determination and Theoretical Principles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethoxy-2-thiophenecarboxylic acid is a substituted thiophene derivative with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive framework for elucidating the solubility profile of this compound. In the absence of extensive published data, this document emphasizes the underlying physicochemical principles governing its solubility and presents detailed, field-proven methodologies for its experimental determination. We will explore the molecular basis for predicting solubility, outline a robust protocol for thermodynamic solubility measurement, and discuss the critical application of this data in a research and development context.

Introduction: The Significance of Solubility

In the realm of drug discovery and chemical synthesis, solubility is a critical physicochemical property that dictates the viability of a compound. For an active pharmaceutical ingredient (API), poor solubility can lead to low bioavailability and challenging formulation development.[1][2] For a synthetic intermediate, solubility determines the choice of reaction media, affects reaction kinetics, and is fundamental to designing effective crystallization and purification processes.

5-Ethoxy-2-thiophenecarboxylic acid, a molecule incorporating a thiophene ring, a carboxylic acid functional group, and an ethoxy substituent, presents a unique combination of polar and non-polar characteristics. Thiophene and its derivatives are key components in many pharmaceutical drugs, valued for their stability and diverse biological activities.[3] The carboxylic acid moiety offers a site for hydrogen bonding and salt formation, while the ethoxy group adds lipophilicity. Understanding how these structural features interact with different organic solvents is essential for any researcher working with this compound. This guide serves as a foundational resource, providing both the theoretical knowledge and the practical tools required to characterize the solubility of 5-Ethoxy-2-thiophenecarboxylic acid.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute's affinity for a solvent is governed by the similarity of their intermolecular forces.[4] The structure of 5-Ethoxy-2-thiophenecarboxylic acid allows for several key interactions:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, making it the primary driver of solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).[5]

-

Dipole-Dipole Interactions: The polar thiophene ring, the carbonyl group (C=O), and the ether linkage (C-O-C) create permanent dipoles, promoting solubility in polar aprotic solvents (e.g., acetone, DMSO, ethyl acetate).

-

Van der Waals Forces: The non-polar thiophene ring and the ethyl chain of the ethoxy group contribute to van der Waals interactions, allowing for some solubility in non-polar solvents (e.g., hexane, toluene).

Based on this analysis, we can make qualitative predictions. The parent compound, 2-thiophenecarboxylic acid, is known to be soluble in ethanol and ether, and slightly soluble in chloroform.[6][7] The addition of the ethoxy group to the 5-position increases the molecule's size and lipophilicity. This structural change would be expected to slightly decrease solubility in highly polar solvents compared to its parent compound but may enhance its solubility in solvents of intermediate polarity and non-polar solvents.

The following diagram illustrates the key molecular features of 5-Ethoxy-2-thiophenecarboxylic acid and their potential interactions with different solvent classes.

Caption: Predicted intermolecular interactions driving solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain reliable, quantitative data, the equilibrium or thermodynamic solubility must be measured. The shake-flask method is the gold-standard technique for this purpose, as it ensures that the solvent is fully saturated with the solute.[8][9]

Causality Behind the Method

This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute.[8] Using an excess of the solid ensures that the solution reaches its saturation point.[10] Extended agitation at a constant temperature provides the necessary energy and time for the dissolution process to reach equilibrium.[11] Subsequent filtration is critical to separate the saturated solution (filtrate) from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.[8] Finally, a validated analytical technique like HPLC provides accurate quantification of the dissolved compound.[12]

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 5-Ethoxy-2-thiophenecarboxylic acid into several 4 mL glass vials. The key is to ensure a visible excess of solid remains after equilibration.[8]

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Include a small magnetic stir bar in each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on a magnetic stir plate or in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the mixtures for a minimum of 24 to 48 hours. For crystalline compounds, 24 hours is often sufficient, but 48 hours ensures equilibrium is reached.[8]

-

-

Sample Preparation & Separation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a glass pipette.

-

Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean HPLC vial. This step is crucial to remove all undissolved microparticles.

-

-

Quantification:

-

Prepare a series of calibration standards of 5-Ethoxy-2-thiophenecarboxylic acid of known concentrations in the test solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Determine the concentration of the solute in the filtered sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L.

-

Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

-

The following workflow diagram visualizes the Shake-Flask protocol.

Caption: Workflow for thermodynamic solubility determination.

Data Presentation and Interpretation

Table 1: Illustrative Solubility Profile of 5-Ethoxy-2-thiophenecarboxylic Acid at 25 °C

| Solvent | Solvent Class | Polarity Index | Dielectric Constant | Solubility (mg/mL) (Hypothetical) |

| n-Hexane | Non-Polar | 0.1 | 1.88 | < 1 |

| Toluene | Non-Polar | 2.4 | 2.38 | 5 - 10 |

| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | 50 - 100 |

| Acetone | Polar Aprotic | 5.1 | 20.7 | > 200 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | > 200 |

| Ethanol | Polar Protic | 4.3 | 24.5 | > 200 |

| Methanol | Polar Protic | 5.1 | 32.7 | > 150 |

| Water | Polar Protic | 10.2 | 80.1 | < 0.1 |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate a plausible trend based on physicochemical principles.

This profile would be invaluable for:

-

Process Chemists: Selecting appropriate solvents for synthesis and reaction workups. For example, high solubility in acetone would make it an excellent reaction solvent.

-

Crystallization Scientists: Identifying suitable solvent/anti-solvent systems for purification. A high solubility in ethanol and low solubility in water suggests that crystallization could be achieved by adding water as an anti-solvent to an ethanol solution.

-

Formulation Scientists: Guiding the selection of excipients and vehicles for drug product development, especially for topical or oral liquid formulations.[12]

Conclusion

Characterizing the solubility of 5-Ethoxy-2-thiophenecarboxylic acid is a foundational step for its successful application in research and development. While published data is scarce, a robust understanding of its molecular structure allows for strong qualitative predictions of its behavior in various organic solvents. This guide provides the theoretical basis for these predictions and, more importantly, a detailed, self-validating experimental protocol for generating precise, quantitative thermodynamic solubility data. By systematically applying the shake-flask method, researchers can build a comprehensive solubility profile, enabling informed decisions in process development, purification, and formulation, thereby accelerating the journey from laboratory discovery to practical application.

References

-

University of Waterloo. (2023). Solubility of Organic Compounds. Available at: [Link]

-

PubChem. (n.d.). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Teva API. (n.d.). Solving solubility issues in modern APIs. Available at: [Link]

-

PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Al-Moktadir, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. National Center for Biotechnology Information. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid (CAS 527-72-0). Available at: [Link]

-

World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility studies. Available at: [Link]

-

ResearchGate. (2009). Determination and correlation for solubility of aromatic acids in solvents. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Available at: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

-

StudyCorgi. (2023). Polarity and Solubility of Organic Compounds. Available at: [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

ResearchGate. (2011). Solubility of Thiophene + Pentane and Thiophene + Octane Binary Mixtures in Supercritical Carbon Dioxide at Temperatures from 333 to 383 K. Available at: [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.5: Physical properties of organic compounds. Available at: [Link]

-

Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Available at: [Link]

-

National Center for Biotechnology Information (NIH). (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Available at: [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ResearchGate. (2019). Properties of Thiophene Derivatives and Solubility. Available at: [Link]

-

ChemBK. (n.d.). thiophene-2-carboxylic acid. Available at: [Link]

Sources

- 1. tapi.com [tapi.com]

- 2. agnopharma.com [agnopharma.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]